N-Caffeoyl-4-aminobutyric acid
Overview
Description
N-Caffeoyl-4-aminobutyric acid: is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol . It is a derivative of gamma-aminobutyric acid (GABA) conjugated with caffeic acid. This compound is known for its presence in certain plant species, particularly in tobacco plants, where it acts as a flower-specific metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Caffeoyl-4-aminobutyric acid involves the conjugation of caffeic acid with gamma-aminobutyric acid. One common method includes the use of hydroxycinnamoylputrescine as an intermediate. The reaction typically involves the following steps:
Hydroxycinnamoylation: Caffeic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Conjugation: The activated caffeic acid is then reacted with gamma-aminobutyric acid under mild conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced purification techniques such as preparative chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Caffeoyl-4-aminobutyric acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in the caffeic acid moiety can be oxidized to quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-Caffeoyl-4-aminobutyric acid has several scientific research applications:
Chemistry: Used as a model compound to study the conjugation of phenolic acids with amino acids.
Biology: Investigated for its role in plant metabolism and stress responses.
Medicine: Explored for its potential antioxidant and neuroprotective properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of N-Caffeoyl-4-aminobutyric acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Neuroprotective Effects: The gamma-aminobutyric acid moiety can modulate neurotransmitter activity, potentially offering neuroprotection
Comparison with Similar Compounds
Caffeoylputrescine: Another conjugate of caffeic acid, but with putrescine instead of gamma-aminobutyric acid.
Caffeoyltyramine: A conjugate of caffeic acid with tyramine.
Feruloyl-4-aminobutyric acid: Similar structure but with ferulic acid instead of caffeic acid.
Uniqueness: N-Caffeoyl-4-aminobutyric acid is unique due to its specific conjugation with gamma-aminobutyric acid, which imparts distinct biological activities, particularly in plant metabolism and potential neuroprotective effects .
Properties
IUPAC Name |
4-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-10-5-3-9(8-11(10)16)4-6-12(17)14-7-1-2-13(18)19/h3-6,8,15-16H,1-2,7H2,(H,14,17)(H,18,19)/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLVNNKAVDBBNU-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110882-10-5 | |
Record name | N-Caffeoyl-4-aminobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110882105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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